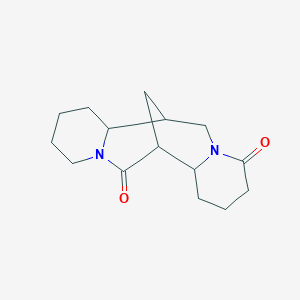
2,17-Dioxosparteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,17-Dioxosparteine is a bis-quinolizidine alkaloid derived from the plant species Lupinus. This compound is part of a family of alkaloids known for their diverse pharmacological properties, including antihypertensive, anti-inflammatory, and antiarrhythmic effects . The structure of this compound includes two oxo groups at positions 2 and 17 on the sparteine skeleton, which significantly influences its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,17-Dioxosparteine can be achieved through various methods. One common approach involves the oxidation of sparteine using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction typically requires an acidic or neutral medium and is carried out at elevated temperatures to ensure complete oxidation.
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pH, and reaction time. The product is then purified using techniques such as crystallization or chromatography to obtain high-purity this compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2,17-Dioxosparteine undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups back to hydroxyl groups.
Substitution: The oxo groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols.
Major Products:
Oxidation: Higher oxo derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Amino or thio derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,17-Dioxosparteine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex alkaloids and as a reagent in organic synthesis.
Biology: Studied for its role in plant defense mechanisms and its interactions with various biological systems.
Medicine: Investigated for its potential therapeutic effects, including antihypertensive and antiarrhythmic properties.
Wirkmechanismus
The mechanism of action of 2,17-Dioxosparteine involves its interaction with various molecular targets, including ion channels and enzymes. It is known to block sodium channels, which contributes to its antiarrhythmic effects. Additionally, it may chelate calcium and magnesium ions, further influencing its pharmacological activity .
Vergleich Mit ähnlichen Verbindungen
- 2-Oxosparteine
- 15-Oxosparteine
- 17-Oxosparteine
- 2,13-Dioxosparteine
- 2-Oxo-13-Hydroxysparteine
- 2-Oxo-17-Hydroxysparteine
Comparison: 2,17-Dioxosparteine is unique due to the presence of oxo groups at both the 2 and 17 positions, which significantly alters its chemical reactivity and biological activity compared to other oxosparteines. This dual substitution pattern provides distinct pharmacological properties and makes it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C15H22N2O2 |
|---|---|
Molekulargewicht |
262.35 g/mol |
IUPAC-Name |
7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane-6,16-dione |
InChI |
InChI=1S/C15H22N2O2/c18-14-6-3-5-13-11-8-10(9-17(13)14)12-4-1-2-7-16(12)15(11)19/h10-13H,1-9H2 |
InChI-Schlüssel |
HBYSMHYHSFSCED-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2C(C1)C3CC(C2=O)C4CCCC(=O)N4C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Azetidine, 1-[[(8beta)-9,10-didehydro-6-Methylergolin-8-yl]carbonyl]-2,4-diMethyl-, (2S,4S)-](/img/structure/B12298275.png)
![1-[2-Amino-3,3-bis(4-fluorophenyl)propanoyl]-4-fluoropyrrolidine-2-carbonitrile](/img/structure/B12298282.png)
![Tert-butyl 4-((8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)methyl)piperidine-1-carboxylate](/img/structure/B12298288.png)
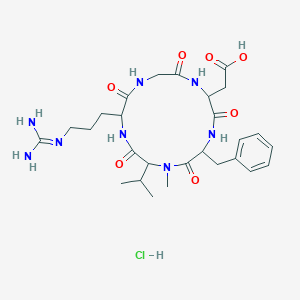
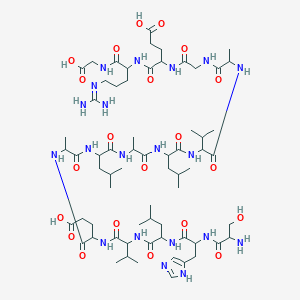


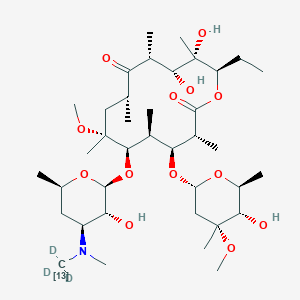
![2,4,6-Tris(3'-(pyridin-3-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine](/img/structure/B12298330.png)

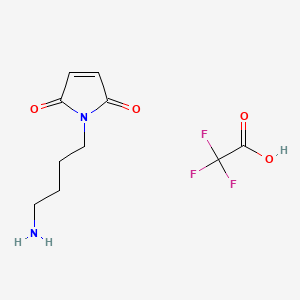


![1-[5-hydroxy-4-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)oxolan-2-yl]-2-methylpropane-1,2-diol](/img/structure/B12298366.png)
